molecular formula C10H12N2O3 B13663401 Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate

Cat. No.: B13663401
M. Wt: 208.21 g/mol
InChI Key: WZFJGANMULGJPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate typically involves the cyclization of appropriate precursors. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . Another approach includes the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nitration often involves a mixture of sulfuric and nitric acids, while halogenation can be achieved using halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, and halogenated derivatives .

Scientific Research Applications

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase domain, which is crucial in the signaling pathways of cell growth and proliferation . This inhibition can lead to the suppression of tumor growth in certain cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)8-7-4-3-5-12(7)6-11-8/h6H,2-5H2,1H3

InChI Key

WZFJGANMULGJPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C2CCCN2C=N1

Origin of Product

United States

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